2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- 1,2,4-Oxadiazole substituent: A 5-membered heterocycle at position 2, substituted with a 4-ethoxyphenyl group, enhancing lipophilicity and steric bulk.
- Sulfanyl linkage: A methylsulfanyl group bridges the oxadiazole and pyrimidinone moieties, influencing electronic properties and metabolic stability.
- Additional substituents: A methyl group at position 3 and a phenyl ring at position 6 further modulate solubility and receptor binding.
While direct biological data for this compound are absent in the provided evidence, its structural design aligns with pharmacophores known for kinase inhibition, antimicrobial activity, or anti-inflammatory effects .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-30-17-11-9-16(10-12-17)22-26-20(31-27-22)14-32-24-25-18-13-19(15-7-5-4-6-8-15)33-21(18)23(29)28(24)2/h4-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQYWAKZOAQPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidinyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the oxadiazole and ethoxyphenyl groups enhances its potential as a bioactive agent.
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial activity. For instance, a related study demonstrated that modifications in the thieno-pyrimidine structure can lead to enhanced potency against resistant bacterial strains .
Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The thieno[3,2-d]pyrimidine scaffold has been linked to various anticancer mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Preliminary studies suggest that the target compound may exhibit similar properties and warrants further investigation in cancer models .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. In silico studies have indicated that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that it could be developed into therapeutic agents for conditions characterized by inflammation .
Material Science Applications
The unique structural features of this compound may also lend themselves to applications in material sciences. Its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor for novel materials with specific electronic or optical properties.
Case Study 1: Antimicrobial Evaluation
In a study focusing on the synthesis of thieno[3,2-d]pyrimidine derivatives, researchers evaluated the antimicrobial activity of various compounds against clinical isolates. The results indicated that specific substitutions on the pyrimidine ring significantly affected antibacterial potency, highlighting the importance of structural modifications .
Case Study 2: Anticancer Mechanisms
Another investigation into related thieno[3,2-d]pyrimidines revealed their effectiveness in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity towards normal cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Core Structure Variations
The thieno-pyrimidinone core is a common feature in several analogs, but positional isomers and fused rings significantly alter properties:
Substituent Effects on Physicochemical Properties
Substituents on the oxadiazole and pyrimidinone rings critically influence solubility, logP, and bioavailability:
*Estimated computationally.
Key Insight : The ethoxy group in the target compound balances lipophilicity and metabolic resistance better than smaller alkoxy (e.g., methoxy) or halogenated analogs .
Biological Activity
The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thieno[3,2-d]pyrimidines and incorporates an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 455.53 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures display significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the oxadiazole ring is often associated with enhanced antimicrobial activity.
- Anti-inflammatory Effects : Compounds in this category have been noted for their ability to inhibit inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with various cellular receptors and transporters, potentially modulating their activity.
Anticancer Activity
A study evaluating the cytotoxic effects of thieno[3,2-d]pyrimidines found that derivatives with similar structures inhibited the growth of breast and colon cancer cell lines effectively. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types .
Antimicrobial Studies
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed minimum inhibitory concentrations (MICs) in the range of 5–15 µg/mL .
Anti-inflammatory Research
In vivo studies on animal models indicated that compounds similar to this thieno[3,2-d]pyrimidine derivative reduced inflammation markers significantly. Administration led to decreased levels of cytokines such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
